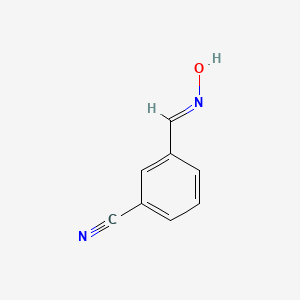

3-Cyanobenzaldehyde oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Cyanobenzaldehyde is a white to light yellow crystalline powder or chunks . It is used in the synthesis of 3-(6,6-dimethyl-5,6-dihydro-4H-benzo[7,8]chromeno[6,5-d]oxazol-2-yl)benzonitrile . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .

Synthesis Analysis

Oximes are synthesized by reacting oximes with various chlorides (alkyl, functionalized alkyl, and benzyl) and with the subsequent use of a super base—pulverized potassium hydroxide in DMSO . The reactions take place at room temperature and the products are obtained in high yields .Molecular Structure Analysis

The molecular structure of 3-Cyanobenzaldehyde is C8H5NO . More detailed information about its structure can be found in the references .Chemical Reactions Analysis

Oximes have been employed for syntheses of oxime-based metal complexes and cage-compounds, oxime functionalizations, and the preparation of new classes of organic species . They have been used in diverse methodologies, from cycloadditions to bioconjugation .Physical And Chemical Properties Analysis

3-Cyanobenzaldehyde is stable under normal conditions. It is air sensitive and light sensitive . More detailed information about its physical and chemical properties can be found in the references .Scientific Research Applications

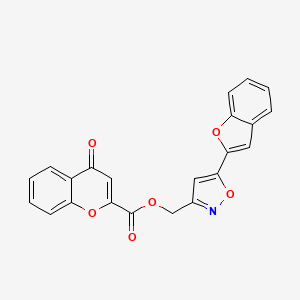

Synthesis of Novel Compounds : This compound is used as a starting material in the synthesis of other complex molecules. For instance, it's utilized in the production of novel diaryl- and arylnitrofuroxans, which have potential applications in various chemical processes (Epishina, Ovchinnikov, & Makhova, 1997).

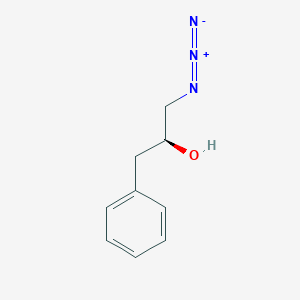

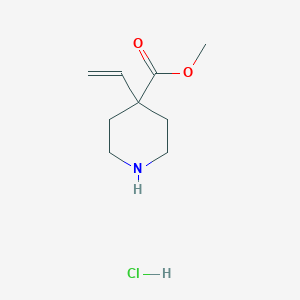

Multi-Functionalization of Polymers : 3-Cyanobenzaldehyde oxime plays a role in the functionalization of polymers. It's involved in the creation of oxime, azide, and nitrone-bearing copolymers, which are crucial in strain-promoted cycloadditions for post-functionalization of polymers. This process is significant in the development of multi-functional polymers that have applications in various industries (Ledin, Kolishetti, & Boons, 2013).

Molecular Geometry and Spectroscopy : The compound is studied for its molecular geometry, vibrational frequencies, and other spectroscopic properties. These studies are essential in understanding the chemical behavior and potential applications of the compound in various scientific fields (Gökce & Bahçelī, 2011).

Crystal Structure Analysis : Research on 3-Cyanobenzaldehyde oxime includes the analysis of its crystal structure. Understanding the molecular and crystal structure is critical for applications in material science and crystallography (Brito-Arias, García-Báez, Toro, & Höpfl, 2004).

Bioconjugation and Vaccine Development : Oxime chemistry, which includes compounds like 3-Cyanobenzaldehyde oxime, is employed in bioconjugation strategies. This is particularly relevant in the development of vaccines, where oxime formation is used for the efficient bioconjugation of proteins and polysaccharides (Kölmel & Kool, 2017).

Photoinduced Electron Transfer : The compound is involved in studies related to photoinduced electron transfer, a process critical in the field of photochemistry. This has applications in the development of novel photochemical reactions and materials (Hofstra, Grassbaugh, Tran, Armada, & de Lijser, 2015).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

3-[(E)-hydroxyiminomethyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c9-5-7-2-1-3-8(4-7)6-10-11/h1-4,6,11H/b10-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRNUNWWXGAFNC-UXBLZVDNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C#N)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-hydroxycyclopentyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2424715.png)

![N-[4-[(3As,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrole-5-carbonyl]phenyl]prop-2-enamide](/img/structure/B2424716.png)

![1-Methyl-3-(1-methyl-2-oxopropyl)-7,8-diphenyl-1,3,5-trihydro-4-imidazolino[1, 2-h]purine-2,4-dione](/img/structure/B2424721.png)

![Tert-butyl N-[2-methoxy-5-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]phenyl]carbamate](/img/structure/B2424722.png)

![2-(2-thienyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2424724.png)

![N-(2-chlorophenyl)-4-(4-ethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2424726.png)

![2-(2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione oxalate](/img/structure/B2424727.png)

![2-Chloro-5-[3-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]sulfonylpyridine](/img/structure/B2424731.png)